![molecular formula C19H30INO4 B14688131 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide CAS No. 32305-32-1](/img/structure/B14688131.png)
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide is a complex organic compound that features a morpholine ring substituted with a phenoxyacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Attachment to Morpholine: The phenoxyacetyl intermediate is then reacted with morpholine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired morpholine derivative.
Quaternization: The final step involves the quaternization of the morpholine nitrogen with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxyacetyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide-substituted morpholine derivatives.
科学研究应用
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quaternary ammonium group may facilitate binding to negatively charged biomolecules, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
4-Methylmorpholine: Lacks the phenoxyacetyl group, making it less versatile in chemical reactions.
Phenoxyacetic Acid: Does not contain the morpholine ring, limiting its biological activity.
Quaternary Ammonium Compounds: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide is unique due to its combination of a morpholine ring, phenoxyacetyl group, and quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
32305-32-1 |
|---|---|
分子式 |
C19H30INO4 |
分子量 |
463.3 g/mol |
IUPAC 名称 |
2-(4-methylmorpholin-4-ium-4-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C19H30NO4.HI/c1-15(2)17-6-5-16(3)13-18(17)24-14-19(21)23-12-9-20(4)7-10-22-11-8-20;/h5-6,13,15H,7-12,14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
CJVJTZMYLMQEGQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCC[N+]2(CCOCC2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


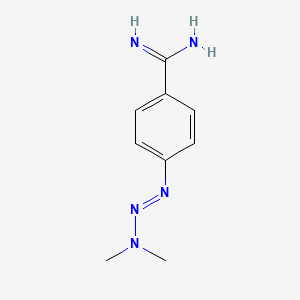

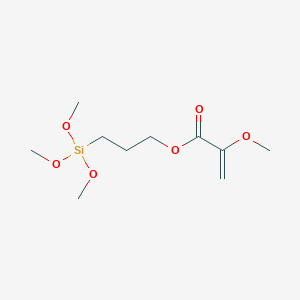
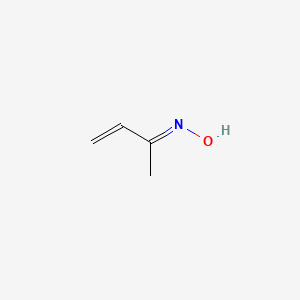
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

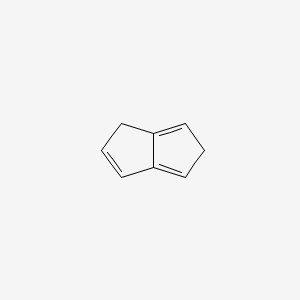

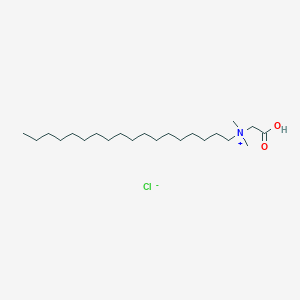
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
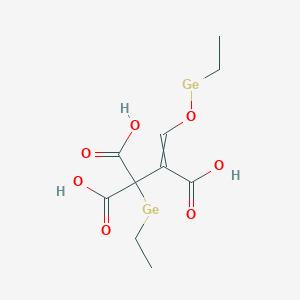

![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
